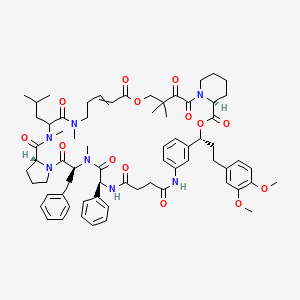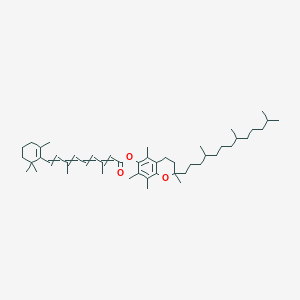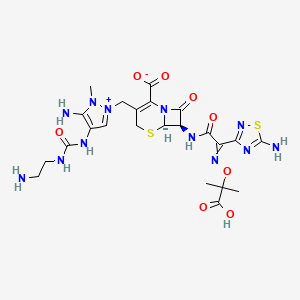
Rapadocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapadocin is a novel polyketide–tetrapeptide hybrid macrocycle inspired by rapamycin. It exhibits highly potent and isoform-specific inhibitory activity against the human equilibrative nucleoside transporter 1 (hENT1) . This compound contains an epimerizable chiral center in phenylglycine and an olefin group, allowing it to exist as a mixture of four stereoisomers.
Preparation Methods
Synthetic Routes:: Two different synthetic strategies have been employed to synthesize the four stereoisomers of rapadocin. The structures of these isomers have been assigned, enabling further exploration of their properties and activities.
Reaction Conditions:: The synthetic routes involve complex organic chemistry reactions, including peptide coupling, protecting group manipulations, and stereocontrolled transformations. Detailed synthetic protocols are available in the literature .
Industrial Production:: While industrial-scale production methods for this compound are not widely documented, research efforts are ongoing to optimize its synthesis for potential therapeutic applications.
Chemical Reactions Analysis
Rapadocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still being investigated. The major products formed from these reactions contribute to its pharmacological properties.
Scientific Research Applications
Rapadocin’s applications span multiple fields:
Chemistry: As a unique hybrid macrocycle, this compound serves as a valuable scaffold for designing new modulators of adenosine signaling.
Biology: Its inhibitory activity against hENT1 makes it relevant for nucleoside-based drug transport studies.
Medicine: this compound’s protective effects against ischemia-reperfusion kidney injury highlight its potential therapeutic applications.
Industry: Ongoing research aims to explore its industrial uses .
Mechanism of Action
Rapadocin exerts its effects by blocking adenosine uptake through hENT1 inhibition. The molecular targets and signaling pathways involved are critical for its pharmacological activity.
Comparison with Similar Compounds
While rapadocin shares structural features with rapamycin and FK506, its unique stereochemistry and mode of action set it apart. Further studies may reveal additional compounds with similar properties.
Properties
Molecular Formula |
C69H87N7O14 |
|---|---|
Molecular Weight |
1238.5 g/mol |
IUPAC Name |
(2R,5S,26R,32S,35S)-32-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-13,13,21,24,33-pentamethyl-23-(2-methylpropyl)-35-phenyl-3,15-dioxa-10,21,24,30,33,36,41-heptazatetracyclo[40.3.1.05,10.026,30]hexatetraconta-1(46),17,42,44-tetraene-4,11,12,16,22,25,31,34,37,40-decone |
InChI |
InChI=1S/C69H87N7O14/c1-45(2)40-53-63(81)72(5)37-18-17-30-60(79)89-44-69(3,4)62(80)67(85)76-38-19-16-28-52(76)68(86)90-55(33-31-47-32-34-56(87-8)57(42-47)88-9)49-26-20-27-50(43-49)70-58(77)35-36-59(78)71-61(48-24-14-11-15-25-48)66(84)74(7)54(41-46-22-12-10-13-23-46)65(83)75-39-21-29-51(75)64(82)73(53)6/h10-15,17,20,22-27,30,32,34,42-43,45,51-55,61H,16,18-19,21,28-29,31,33,35-41,44H2,1-9H3,(H,70,77)(H,71,78)/t51-,52+,53?,54+,55-,61+/m1/s1 |
InChI Key |
CTTHAEDMUWLZEY-MPKWWVIXSA-N |
Isomeric SMILES |
CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](C3=CC(=CC=C3)NC(=O)CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N4CCC[C@@H]4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C |
Canonical SMILES |
CC(C)CC1C(=O)N(CCC=CC(=O)OCC(C(=O)C(=O)N2CCCCC2C(=O)OC(C3=CC(=CC=C3)NC(=O)CCC(=O)NC(C(=O)N(C(C(=O)N4CCCC4C(=O)N1C)CC5=CC=CC=C5)C)C6=CC=CC=C6)CCC7=CC(=C(C=C7)OC)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)



![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)


![[4-[(5S,5aR,8aR,9R)-5-[[(2R,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B10828749.png)
![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
![(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[1-[1-[1-[[1-amino-3-[1-[3-[2-[2,6-bis[2-(2-methoxyethoxy)ethoxycarbonylamino]hexanoylamino]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B10828758.png)
